An In-depth Technical Guide to Sodium 4-hydroxynaphthalene-2-sulphonate and its Isomers
An In-depth Technical Guide to Sodium 4-hydroxynaphthalene-2-sulphonate and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hydroxynaphthalene sulphonates are a class of organic compounds that serve as crucial intermediates in the synthesis of various chemicals, most notably azo dyes. Their utility stems from the presence of both a hydroxyl and a sulphonate group on the naphthalene backbone, which imparts desirable solubility characteristics and reactivity for coupling reactions. This technical guide provides a comprehensive overview of Sodium 4-hydroxynaphthalene-2-sulphonate, along with its commercially significant isomers, Sodium 6-hydroxynaphthalene-2-sulphonate and Sodium 4-hydroxy-1-naphthalenesulphonate.
The nomenclature of these isomers can be ambiguous in literature and commercial listings. Therefore, for clarity, this guide will refer to the compounds by their specific chemical names and corresponding CAS numbers.
Physicochemical Properties
A summary of the key physicochemical properties of Sodium 4-hydroxynaphthalene-2-sulphonate and its common isomers is presented below. These properties are fundamental for their application in chemical synthesis and for the development of analytical methods.
| Property | Sodium 4-hydroxynaphthalene-2-sulphonate | Sodium 6-hydroxynaphthalene-2-sulphonate | Sodium 4-hydroxy-1-naphthalenesulphonate |
| Synonyms | 1-Naphthol-3-sulfonic acid sodium salt | Schaeffer's salt, 2-Naphthol-6-sulfonic acid sodium salt[1][2] | Neville and Winther's acid sodium salt[3] |
| CAS Number | 3771-14-0 (for the sulfonic acid) | 135-76-2[1] | 6099-57-6 |
| Molecular Formula | C₁₀H₇NaO₄S[4] | C₁₀H₇NaO₄S[1] | C₁₀H₇NaO₄S |
| Molecular Weight | 246.21 g/mol | 246.22 g/mol [5] | 246.21 g/mol |
| Appearance | Data not readily available | Off-white solid[2] | Powder |
| Melting Point | Data not readily available | >300 °C[6] | Data not readily available |
| Solubility | Soluble in water and alcohol[7] | Soluble in DMSO (slightly), Methanol (slightly)[2] | Data not readily available |
| pKa | 0.15 ± 0.40 (Predicted for the sulfonic acid)[1] | Data not readily available | Data not readily available |
Experimental Protocols
General Synthesis of Hydroxynaphthalene Sulphonic Acids
The industrial synthesis of hydroxynaphthalene sulphonic acids typically involves the sulphonation of naphthols. The position of the sulphonate group is highly dependent on the reaction conditions, particularly the temperature and the concentration of the sulphonating agent (e.g., sulfuric acid or oleum).
General Protocol for Sulphonation of Naphthols:
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Reaction Setup: A stirred reactor equipped with temperature control and an addition funnel is charged with the corresponding naphthol (e.g., 1-naphthol for the synthesis of 4-hydroxy-1-naphthalenesulphonic acid).
-
Sulphonation: Concentrated sulfuric acid is added dropwise to the naphthol while maintaining a specific temperature. For instance, the sulphonation of 2-naphthol can yield different isomers based on the temperature.[8]
-
Isomerization/Completion: The reaction mixture is heated for a defined period to ensure the completion of the sulphonation and to favor the formation of the desired isomer.
-
Work-up: The reaction mixture is then carefully quenched by pouring it onto ice. The precipitated sulphonic acid is collected by filtration.
-
Neutralization: The filtered sulphonic acid is then neutralized with a sodium hydroxide solution to form the corresponding sodium salt.
-
Purification: The crude sodium salt is typically purified by recrystallization from a suitable solvent, often an aqueous or alcohol-water mixture.[9][10]
Purification by High-Speed Counter-Current Chromatography (HSCCC)
For obtaining high-purity hydroxynaphthalene sulphonates, particularly for use as analytical standards, HSCCC is an effective purification technique.[3]
HSCCC Protocol for Purification of 4-Hydroxy-1-naphthalenesulfonic acid sodium salt:
-
Apparatus: A high-speed counter-current chromatograph.
-
Solvent System: A two-phase solvent system is prepared. A common system consists of n-butanol and water (1:1 v/v), sometimes acidified with a small amount of trifluoroacetic acid.[3]
-
Procedure:
-
The HSCCC column is first entirely filled with the stationary phase (e.g., the upper organic phase).
-
The apparatus is then rotated at a specific speed, and the mobile phase (e.g., the lower aqueous phase) is pumped through the column.
-
The crude sample, dissolved in a small volume of the solvent system, is injected into the column.
-
The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected.
-
The fractions containing the purified product are combined, and the solvent is removed to yield the purified sodium salt.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis and quantification of hydroxynaphthalene sulphonates and their derivatives.[11][12]
General HPLC Method:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly employed.[13]
-
Detection: UV-Vis detection is standard, with the wavelength set to the absorption maximum of the analyte. For higher sensitivity and specificity, fluorescence or mass spectrometry detectors can be used.[14]
-
Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent and filtered before injection.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a pure standard.
Applications in Azo Dye Synthesis
The primary application of sodium hydroxynaphthalene sulphonates is as coupling components in the synthesis of azo dyes. The hydroxyl group activates the naphthalene ring for electrophilic aromatic substitution, and the sulphonate group provides water solubility to the final dye.
The general mechanism involves the reaction of a diazonium salt (the diazo component) with the hydroxynaphthalene sulphonate (the coupling component).
Experimental Protocol for Azo Dye Synthesis:
-
Diazotization: An aromatic amine (e.g., aniline or a substituted aniline) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The reaction is kept at a low temperature as diazonium salts are generally unstable.[15]
-
Coupling Reaction: The hydroxynaphthalene sulphonate is dissolved in a basic solution (e.g., sodium hydroxide solution) and cooled. The previously prepared cold diazonium salt solution is then added slowly to the solution of the coupling component with vigorous stirring. The coupling reaction typically occurs at a pH that maintains the phenoxide form of the hydroxyl group.[1]
-
Isolation and Purification: The resulting azo dye often precipitates from the reaction mixture. It is then collected by filtration, washed, and can be further purified by recrystallization.
Diagrams
Logical Workflow for Azo Dye Synthesis
The following diagram illustrates the general workflow for the synthesis of an azo dye using a hydroxynaphthalene sulphonate as a coupling component.
Caption: General workflow for the synthesis of an azo dye.
Conceptual Relationship in Drug Development
While not their primary application, sulphonate-containing compounds are utilized in drug development, often to improve the solubility and bioavailability of a drug substance. The following diagram illustrates the conceptual role of a sulphonated intermediate in the synthesis of a potential drug candidate.
Caption: Conceptual role of sulphonation in drug development.
References
- 1. iipseries.org [iipseries.org]
- 2. Sodium 6-hydroxynaphthalene-2-sulfonate | 135-76-2 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Naphthalenesulfonicacid, 4-hydroxy- | CAS#:3771-14-0 | Chemsrc [chemsrc.com]
- 5. klivon.com [klivon.com]
- 6. 6-Hydroxy-2-naphthalenesulfonic acid sodium salt hydrate technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. Buy sodium;4-hydroxynaphthalene-2-sulfonate [smolecule.com]
- 8. KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene - Google Patents [patents.google.com]
- 9. US2568154A - Crystallization of sodium naphthalene beta sulfonates - Google Patents [patents.google.com]
- 10. KR970006885B1 - Purification of 2 -hydroxynaphthalene - 6 - carboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 14. alfachemic.com [alfachemic.com]
- 15. chemistrystudent.com [chemistrystudent.com]
